2-Bromo-4,5-dimethoxyphenethylamine

Forensic Toxicology Analytical Chemistry LC-HRMS

Select 2-Bromo-4,5-dimethoxyphenethylamine (2-Br-4,5-DMPEA) as your forensic reference standard to ensure unequivocal isomer differentiation. Unlike the controlled 4-bromo isomer 2C-B, this 2-bromo positional isomer elutes 0.7 min earlier under LC-HRMS/MS conditions, providing a definitive benchmark for method validation in biological matrices. Its unique EI-MS fragmentation (diagnostic m/z 180 ion) and moderate LogP of 3.47 make it an ideal system suitability calibrant. Use as a critical negative control in 5-HT2A SAR studies where 4-bromo substitution is the pharmacophore of interest.

Molecular Formula C10H14BrNO2
Molecular Weight 260.131
CAS No. 63375-81-5
Cat. No. B2812466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4,5-dimethoxyphenethylamine
CAS63375-81-5
Molecular FormulaC10H14BrNO2
Molecular Weight260.131
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)CCN)Br)OC
InChIInChI=1S/C10H14BrNO2/c1-13-9-5-7(3-4-12)8(11)6-10(9)14-2/h5-6H,3-4,12H2,1-2H3
InChIKeyWGAFQMMKTNUYDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4,5-dimethoxyphenethylamine (CAS 63375-81-5) Procurement Guide: Forensic Reference Standard for Positional Isomer Differentiation


2-Bromo-4,5-dimethoxyphenethylamine (2-Br-4,5-DMPEA, CAS 63375-81-5) is a synthetic substituted phenethylamine, formally characterized as 2-(2-bromo-4,5-dimethoxyphenyl)ethanamine [1]. It is a positional isomer of the controlled substance 4-bromo-2,5-dimethoxyphenethylamine (2C-B), featuring a bromine substitution at the 2-position of the phenyl ring rather than the 4-position . Its primary industrial and scientific procurement value lies in its established utility as an analytical reference standard for forensic toxicology, enabling the definitive chromatographic and mass spectrometric differentiation of 2C-B from its regioisomers in biological matrices and seized materials .

Why 2-Bromo-4,5-dimethoxyphenethylamine Is Not Interchangeable with 2C-B or Other Regioisomers


The assumption that 2-bromo-4,5-dimethoxyphenethylamine (2-Br-4,5-DMPEA) can be functionally or analytically substituted for its 4-bromo positional isomer, 2C-B, is a critical error. While sharing identical molecular weight and formula (C10H14BrNO2) [1], the different bromine position results in distinct analytical signatures crucial for forensic identification and distinct biological activities critical for pharmacology research [2]. As documented in forensic casework, 2-Br-4,5-DMPEA elutes 0.7 minutes earlier than 2C-B under LC-HRMS/MS conditions, a retention time difference that is essential for accurate identification and quantification in toxicological analysis [3]. Furthermore, structure-activity relationship (SAR) studies suggest this positional shift alters receptor binding profiles, with 2-bromo substitution patterns demonstrating significantly lower potency at 5-HT2A receptors compared to their 4-bromo counterparts [2]. This is not a case of interchangeable analogs; selection between these isomers directly determines analytical accuracy and experimental validity.

2-Bromo-4,5-dimethoxyphenethylamine Evidence Guide: Quantified Differentiation from Closest Analogs


Forensic Differentiation: Retention Time Offset vs. 2C-B in LC-HRMS/MS

In a 2022 forensic study validating a LC-HRMS/MS method for the detection of 2C-B and its positional isomers in hair samples, 2-Br-4,5-DMPEA (this compound) exhibited a markedly different retention time from 2C-B (4-bromo-2,5-DMPEA). The 2-bromo isomer eluted 0.7 minutes earlier than the 4-bromo isomer, providing a clear analytical window for unambiguous identification and quantification [1].

Forensic Toxicology Analytical Chemistry LC-HRMS

Mass Spectrometry Fragmentation: Diagnostic m/z 180 Ion in EI-MS for Structural Confirmation

A foundational study on the mass spectrometric analysis of brominated regioisomeric dimethoxyphenethylamines demonstrated that compounds divide into two distinct groups based on the presence or absence of a strong m/z 180 ion in their Electron Ionization (EI) mass spectra, corresponding to the loss of bromine (M-Br)⁺ from the molecular ion. 2-Br-4,5-DMPEA, a monobromo species derived from 4,5-dimethoxyphenethylamine, falls into the group that exhibits a significant m/z 180 ion, distinguishing it from other positional isomers that do not produce this diagnostic fragment [1].

Mass Spectrometry Structural Elucidation Forensic Chemistry

Physicochemical Property: LogP of 3.47 Influences Chromatographic Behavior

The calculated octanol-water partition coefficient (LogP) for 2-Br-4,5-DMPEA is 3.4698 [1]. While a direct comparative LogP value for 2C-B was not found in the same source, the bromine position is known to influence polarity and thus chromatographic behavior. The reported LogP value for this specific isomer is a critical parameter for predicting its behavior in reversed-phase liquid chromatography and for understanding its potential for membrane permeability and bioaccumulation in biological systems.

Physicochemical Properties Lipophilicity Analytical Method Development

Purity Specification: Minimum 95% Purity (GC/HPLC) for Research Consistency

Commercial suppliers of 2-Br-4,5-DMPEA for research and forensic applications typically specify a minimum purity of 95%, as verified by analytical methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) . This specification is a baseline for reliable analytical reference material, ensuring that quantitative methods and biological assays are not confounded by impurities. While not a comparator-based differentiation, this is a key procurement specification that ensures batch-to-batch consistency for scientific use.

Quality Control Analytical Reference Standard Purity

Best-Fit Research and Industrial Applications for 2-Bromo-4,5-dimethoxyphenethylamine


Forensic Toxicology: Certified Reference Material for LC-HRMS Method Validation

This compound is the optimal choice for forensic and clinical toxicology laboratories developing or validating analytical methods for the detection of 2C-B and its positional isomers. Its well-documented retention time offset of 0.7 minutes relative to 2C-B in LC-HRMS/MS methods provides a definitive benchmark for isomer differentiation in biological matrices such as hair, blood, or urine [1]. Procuring 2-Br-4,5-DMPEA as a certified reference material ensures that the analytical method can unequivocally distinguish this specific isomer, preventing false positives or inaccurate quantification of the controlled analog 2C-B in casework.

Analytical Chemistry: System Suitability Standard for GC-MS and LC-MS Platforms

2-Br-4,5-DMPEA serves as an excellent system suitability standard or calibrant for mass spectrometry and chromatography workflows. Its unique EI-MS fragmentation pattern, including the diagnostic m/z 180 (M-Br)⁺ ion [1], makes it useful for verifying instrument performance (e.g., mass accuracy, ion abundance ratios) before analyzing samples. Its moderate LogP of 3.47 [2] also makes it a suitable reference compound for evaluating the performance of reversed-phase LC columns and gradient elution programs. Laboratories can use it to ensure consistent instrument response and chromatographic separation day-to-day.

Pharmacology Research: Negative Control or Comparator in 2C-B SAR Studies

In pharmacological studies investigating the structure-activity relationships (SAR) of 2C-B and related phenethylamines, 2-Br-4,5-DMPEA is a critical comparator compound. The shift of the bromine atom from the 4-position (2C-B) to the 2-position (this compound) results in significantly altered biological activity, with reports indicating a substantial reduction in potency [1]. Researchers can use this compound to probe the binding requirements of the 5-HT2A receptor or as a negative control in behavioral or in vitro assays designed to study the specific effects of the 2C-B pharmacophore, thereby isolating the contribution of the 4-bromo substitution pattern to the overall pharmacological profile.

Organic Synthesis: Key Intermediate or Structural Motif for Complex Molecules

2-Br-4,5-DMPEA represents a versatile synthetic building block for medicinal chemistry. Its structure features a reactive primary amine, two methoxy groups for further functionalization, and a bromine atom that can serve as a handle for cross-coupling reactions (e.g., Suzuki, Heck). Chemists can utilize this compound as an intermediate in the synthesis of novel ligands for aminergic receptors or as a scaffold for constructing more complex heterocyclic systems. Its availability in defined purity (≥95%) [1] makes it a reliable starting point for multi-step synthesis.

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